Trithionate vs. Tetrathionate: Comparative Hydrolytic Stability in Near-Neutral Solutions
In near-neutral solutions (pH 5.5-10.5), the primary degradation pathway of trithionate is hydrolysis to thiosulfate and sulfate. This process follows first-order kinetics with a rate constant that is independent of pH, measured at (6.2 ± 0.2) × 10⁻⁷ s⁻¹ [1]. In contrast, tetrathionate (S₄O₆²⁻) does not undergo direct hydrolysis under the same conditions; its degradation requires a thiosulfate-catalyzed rearrangement, leading to a completely different kinetic profile and set of products [1]. This fundamental difference in degradation mechanism is critical for applications requiring predictable long-term behavior.
| Evidence Dimension | Degradation Rate Constant (pseudofirst-order) in Near-Neutral Solutions |
|---|---|
| Target Compound Data | (6.2 ± 0.2) × 10⁻⁷ s⁻¹ |
| Comparator Or Baseline | Tetrathionate: Not applicable; degrades via a thiosulfate-catalyzed rearrangement reaction, not direct hydrolysis. |
| Quantified Difference | Qualitative difference in degradation mechanism: direct hydrolysis vs. catalyzed rearrangement. |
| Conditions | Aqueous solution, pH 5.5-10.5, 25°C |
Why This Matters
This mechanistic difference dictates that trithionate and tetrathionate cannot be used interchangeably in systems where long-term stability or the presence of specific degradation products (e.g., thiosulfate) is a concern.
- [1] Zhang H, et al. A kinetic study of rearrangement and degradation reactions of tetrathionate and trithionate in near-neutral solutions. Inorg Chem. 2010;49(22):10273-82. DOI: 10.1021/ic9023025. View Source
